molecular formula C13H18BrNO B12982883 2-Bromo-N-(2,6-dimethylphenyl)pentanamide

2-Bromo-N-(2,6-dimethylphenyl)pentanamide

Cat. No.: B12982883
M. Wt: 284.19 g/mol
InChI Key: PCRDOLBFBSHCBD-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,6-dimethylphenyl)pentanamide is an organic compound with the molecular formula C13H18BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the pentanamide chain and a 2,6-dimethylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,6-dimethylphenyl)pentanamide typically involves the bromination of N-(2,6-dimethylphenyl)pentanamide. One common method is the reaction of N-(2,6-dimethylphenyl)pentanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic bromination, where the bromine molecule adds to the amide substrate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,6-dimethylphenyl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: Formation of N-(2,6-dimethylphenyl)pentanamide derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of N-(2,6-dimethylphenyl)pentanamine.

    Oxidation: Formation of oxidized derivatives, potentially leading to ring structures or other complex molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,6-dimethylphenyl)pentanamide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, potentially affecting enzyme activity or cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,6-dimethylphenyl)butanamide
  • 2-Bromo-N-(2,6-dimethylphenyl)propanamide
  • 2-Bromo-N-(2,6-dimethylphenyl)benzamide

Uniqueness

2-Bromo-N-(2,6-dimethylphenyl)pentanamide is unique due to its specific structural features, such as the pentanamide chain and the 2,6-dimethylphenyl group. These features confer distinct reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

2-bromo-N-(2,6-dimethylphenyl)pentanamide

InChI

InChI=1S/C13H18BrNO/c1-4-6-11(14)13(16)15-12-9(2)7-5-8-10(12)3/h5,7-8,11H,4,6H2,1-3H3,(H,15,16)

InChI Key

PCRDOLBFBSHCBD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1=C(C=CC=C1C)C)Br

Origin of Product

United States

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